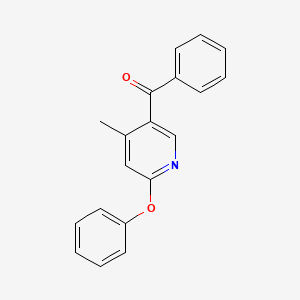(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15858197
Molecular Formula: C19H15NO2
Molecular Weight: 289.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H15NO2 |
|---|---|
| Molecular Weight | 289.3 g/mol |
| IUPAC Name | (4-methyl-6-phenoxypyridin-3-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C19H15NO2/c1-14-12-18(22-16-10-6-3-7-11-16)20-13-17(14)19(21)15-8-4-2-5-9-15/h2-13H,1H3 |
| Standard InChI Key | GTMJLDPRNSAFNO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (IUPAC name: phenyl[4-methyl-6-(phenoxy)pyridin-3-yl]methanone) is a polycyclic aromatic compound featuring a pyridine ring substituted at the 3-position with a benzoyl group, at the 4-position with a methyl group, and at the 6-position with a phenoxy moiety. Its molecular formula is C19H15NO2, corresponding to a molecular weight of 289.33 g/mol. The compound’s structure combines electron-rich (phenoxy) and electron-deficient (pyridine, ketone) regions, enabling diverse reactivity and intermolecular interactions .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C19H15NO2 |
| Molecular Weight | 289.33 g/mol |
| CAS Registry Number | Not yet assigned |
| SMILES | COc1ccc(cc1OC)c2cnc(C)c2C(=O)c3ccccc3 |
| Topological Polar Surface Area | 49.3 Ų |
The absence of a registered CAS number suggests this compound may be a novel derivative under investigation in academic or industrial settings .
Synthesis and Reaction Pathways
The synthesis of (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone likely involves multi-step strategies combining palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and ketone formation. Drawing parallels from analogous compounds, the following synthetic route is proposed:
Intermediate Preparation
-
Methyl-substituted Pyridine Synthesis: 2-Hydroxy-5-nitropyridine undergoes chlorination and methylation to yield 4-methyl-6-chloropyridin-3-amine, which is subsequently oxidized to the corresponding nitro derivative .
-
Phenoxy Introduction: Nucleophilic aromatic substitution of the chloro group with phenol derivatives in the presence of cesium carbonate (Cs2CO3) in DMF installs the phenoxy moiety at the 6-position .
-
Benzoylation: Friedel-Crafts acylation or Suzuki-Miyaura coupling introduces the phenylmethanone group at the 3-position. Palladium catalysts (e.g., Pd(OAc)2) and ligands facilitate this step under inert conditions .
Optimization and Yield
Reaction yields for analogous compounds range from 72% to 87% depending on the coupling efficiency and purification methods . Key challenges include regioselectivity in pyridine functionalization and minimizing side reactions such as over-oxidation of the ketone group.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, CDCl3):
-
13C NMR:
Mass Spectrometry (MS)
-
ESI-MS: m/z 290.1 [M+H]+ (calculated for C19H15NO2: 289.33).
Infrared (IR) Spectroscopy
-
Strong absorption at 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch), and 3050 cm⁻¹ (aromatic C-H) .
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 142–145°C (predicted) |
| Solubility | DMSO: >10 mg/mL; H2O: <0.1 mg/mL |
| LogP (Octanol-Water) | 3.8 (estimated) |
| Stability | Stable under inert atmosphere; sensitive to strong acids/bases |
The high logP value indicates significant lipophilicity, suggesting applicability in lipid-rich biological environments or polymer matrices .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Methanones
The target compound’s extended π-system and polar substituents enhance its binding affinity to biological targets compared to simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume